molecular formula C11H11IO2 B2632969 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 436091-93-9

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2632969
CAS No.: 436091-93-9
M. Wt: 302.111
InChI Key: ADSKUECQOUAYQU-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11IO2 and a molecular weight of 302.11 g/mol It is a derivative of tetrahydronaphthalene, featuring an iodine atom and a methoxy group attached to the naphthalene ring

Scientific Research Applications

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the iodination of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can be compared with other similar compounds such as:

Properties

IUPAC Name

5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSKUECQOUAYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436091-93-9
Record name 5-iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
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